2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide

TRK kinase inhibition oncology kinase selectivity

2-Phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide (CAS 1775410-84-8) is a synthetic small molecule (MF: C₁₉H₂₁F₃N₄O₂, MW: 394.4) built on a 4-(trifluoromethyl)pyrimidine core linked via a piperidine spacer to a phenoxypropanamide side chain. The scaffold is characteristic of ATP-competitive kinase inhibitor chemotypes, and the compound has been disclosed in patent families claiming TRK kinase inhibition for oncology applications.

Molecular Formula C19H21F3N4O2
Molecular Weight 394.398
CAS No. 1775410-84-8
Cat. No. B2465186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide
CAS1775410-84-8
Molecular FormulaC19H21F3N4O2
Molecular Weight394.398
Structural Identifiers
SMILESCC(C(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)OC3=CC=CC=C3
InChIInChI=1S/C19H21F3N4O2/c1-13(28-15-5-3-2-4-6-15)18(27)25-14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-12-24-17/h2-6,11-14H,7-10H2,1H3,(H,25,27)
InChIKeySTZKLQKRGVZCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide (CAS 1775410-84-8): Procurement-Relevant Chemical Identity and Scaffold Classification


2-Phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide (CAS 1775410-84-8) is a synthetic small molecule (MF: C₁₉H₂₁F₃N₄O₂, MW: 394.4) built on a 4-(trifluoromethyl)pyrimidine core linked via a piperidine spacer to a phenoxypropanamide side chain . The scaffold is characteristic of ATP-competitive kinase inhibitor chemotypes, and the compound has been disclosed in patent families claiming TRK kinase inhibition for oncology applications [1]. Its closest structural analog, N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide (CAS 1775557-28-2), differs solely by a methyl substituent at the pyrimidine 2-position, making it the most relevant comparator for understanding substitution-dependent pharmacological differences [2].

Why 2-Phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide Cannot Be Interchanged with Its 2-Methyl Analog


Even single-atom modifications at the pyrimidine 2-position can drastically alter kinase selectivity, cellular permeability, and metabolic stability. The target compound lacks the 2-methyl group present in CAS 1775557-28-2, which means it will present a different hydrogen-bond acceptor/donor profile at the kinase hinge region and a distinct steric footprint in the hydrophobic back pocket [1]. Patent data indicate that the 2-unsubstituted pyrimidine series exhibits unique TrkA inhibitory properties, underscoring that the 2-methyl analog is not a functional substitute in assays dependent on precise target engagement [2]. Generic substitution without head-to-head activity comparison therefore carries a high risk of misleading structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 2-Phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide Against Closest Analogs


Kinase Selectivity Advantage Over 2-Methyl Pyrimidine Analog in TRK Enzymatic Assays

The target compound is specifically claimed as a TRK kinase inhibitor in patent CN2019126507, whereas the 2-methyl analog (CAS 1775557-28-2) is not identically claimed in the same patent family [1]. Although quantitative IC50 values for the target compound are not publicly disclosed in the accessible patent excerpts, the explicit exemplification of the 2-unsubstituted scaffold for TRK inhibition—while the 2-methyl variant is absent from the same claims—provides class-level inference of differential target engagement [2].

TRK kinase inhibition oncology kinase selectivity

Predicted Physicochemical Differentiation from 2-Methyl Analog Relevant to Permeability and Solubility

The absence of the 2-methyl group reduces molecular weight (394.4 vs. 408.4 g/mol) and slightly lowers calculated logP relative to the 2-methyl analog [1]. While these computed values are not direct biological measurements, the lower lipophilicity of the target compound predicts improved aqueous solubility and potentially reduced CYP450 metabolism compared to the more lipophilic 2-methyl analog—an inference supported by standard medicinal chemistry principles but lacking compound-specific experimental validation.

physicochemical properties ADME drug-likeness

PXR Binding Potential as a Differentiator from Other Pyrimidine-Piperidine Kinase Inhibitors

Compounds bearing the 4-(trifluoromethyl)pyrimidine-piperidine motif have demonstrated hPXR competitive binding with IC50 values in the 10–40 nM range across structurally related analogs in patents US10550091 and US10947203 [1][2]. While these data are not from the target compound itself, the shared core scaffold suggests that the target compound may exhibit similar PXR interaction potential, which is absent in kinase inhibitors built on entirely different heterocyclic cores. This class-level inference must be verified experimentally for the specific compound.

PXR binding drug-drug interaction CY3A4 induction

High-Impact Research and Procurement Scenarios for 2-Phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide


TRK Kinase Inhibitor Hit-to-Lead Optimization Programs

The compound's explicit patent claim as a TRK inhibitor makes it a logical starting point for medicinal chemistry campaigns targeting TRK-driven cancers. Structure-activity relationship studies should systematically compare the 2-unsubstituted pyrimidine with the 2-methyl analog (CAS 1775557-28-2) to identify the optimal substitution pattern for potency and selectivity [1].

CYP3A4 Induction Liability Screening Panels

Given the class-level evidence for strong hPXR binding among pyrimidine-piperidine analogs, this compound is a suitable probe for assessing CYP3A4 induction risk early in drug discovery. Its lower logP relative to the 2-methyl analog may reduce non-specific protein binding, improving the signal-to-noise ratio in cell-based transactivation assays [2].

Kinase Selectivity Profiling Against the 2-Methyl Comparator

Procurement of both the target compound and CAS 1775557-28-2 enables head-to-head selectivity profiling across a broad kinase panel. The single methyl difference provides a structurally minimal comparator pair, ideal for isolating the contribution of pyrimidine 2-substitution to kinase selectivity without confounding changes elsewhere in the molecule .

Chemical Probe for Pyrimidine-Piperidine Scaffold Toxicology Studies

The scaffold's potential for PXR activation and TRK inhibition makes it a dual-activity chemical probe for investigating mechanism-based toxicities, particularly hepatotoxicity via CYP induction and neurotoxicity via TRK pathway modulation. The availability of a close structural analog (2-methyl variant) allows for paired toxicogenomic studies to deconvolute target- vs. off-target-driven effects [3].

Quote Request

Request a Quote for 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.